MLS-573151

Vue d'ensemble

Description

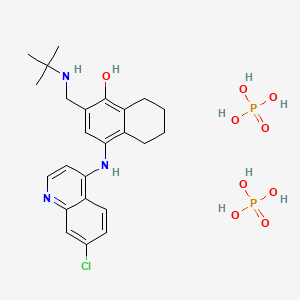

- MLS-573151 (également connu sous le nom de MLS000573151) est un inhibiteur sélectif de la GTPase Cdc42 . Les GTPases sont des protéines essentielles impliquées dans la régulation des processus cellulaires, notamment la morphologie cellulaire, la migration et l'endocytose.

- Cdc42, un membre de la famille Rho, joue un rôle crucial dans les voies de signalisation qui contrôlent diverses fonctions cellulaires.

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques de MLS-573151 ne sont pas facilement disponibles dans la littérature. Il est essentiel de noter que this compound est disponible dans le commerce.

- Les méthodes de production industrielle peuvent impliquer des procédés propriétaires, qui ne sont généralement pas divulgués publiquement.

Analyse Des Réactions Chimiques

- MLS-573151 inhibe principalement Cdc42 en empêchant la liaison du GTP à la protéine.

- Les réactifs et conditions communs utilisés dans sa synthèse et sa dérivatisation restent non divulgués pour des raisons de confidentialité.

- Les principaux produits formés pendant sa synthèse ou sa modification ne sont pas explicitement documentés.

Applications de la recherche scientifique

- This compound a retenu l'attention dans la recherche scientifique en raison de son inhibition sélective de Cdc42.

- Dans le domaine de la recherche sur le cancer, les inhibiteurs de Cdc42 tels que this compound sont étudiés pour leur potentiel à supprimer la croissance tumorale et la métastase.

- Ses applications s'étendent à d'autres domaines, tels que l'immunologie, l'inflammation et l'angiogenèse.

Mécanisme d'action

- This compound agit en perturbant l'interaction entre le GTP et Cdc42, inhibant ainsi la fonction de Cdc42.

- Les cibles moléculaires et les voies affectées par cette inhibition sont encore un domaine d'étude actif.

Applications De Recherche Scientifique

- MLS-573151 has gained attention in scientific research due to its selective inhibition of Cdc42.

- In the field of cancer research, Cdc42 inhibitors like this compound are investigated for their potential to suppress tumor growth and metastasis.

- Its applications extend to other areas, such as immunology, inflammation, and angiogenesis.

Mécanisme D'action

- MLS-573151 acts by disrupting the interaction between GTP and Cdc42, thereby inhibiting Cdc42’s function.

- The molecular targets and pathways affected by this inhibition are still an active area of study.

Comparaison Avec Des Composés Similaires

- Alors que MLS-573151 est unique dans sa sélectivité pour Cdc42, d'autres composés apparentés comprennent :

- Inhibiteurs de H-Ras : ceux-ci ciblent une autre GTPase impliquée dans la signalisation cellulaire.

- Inhibiteurs de Rac1 et Rac2 : ces GTPases présentent certaines similitudes avec Cdc42.

- Inhibiteurs de RhoA de type sauvage : RhoA est un autre membre de la famille Rho.

- Inhibiteurs de Rab2 et Rab7 : ce sont des GTPases apparentées mais qui ne sont pas directement affectées par this compound.

Propriétés

IUPAC Name |

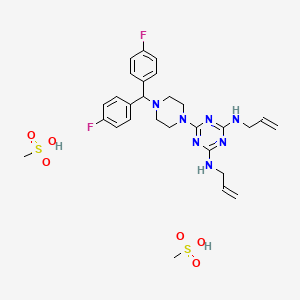

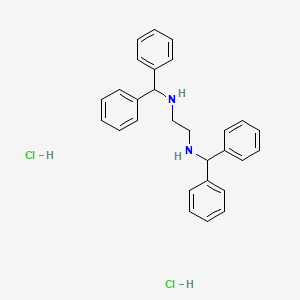

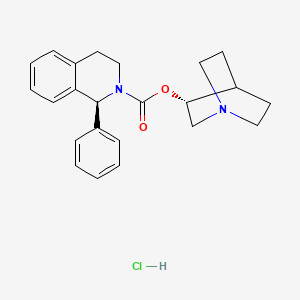

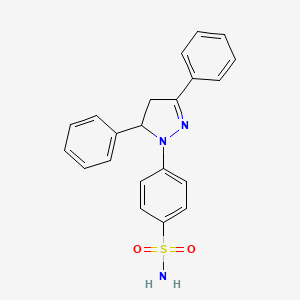

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

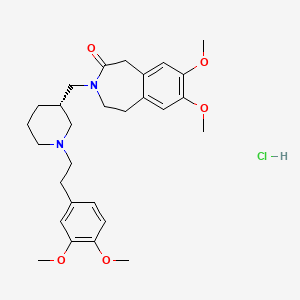

InChI |

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPCVEVPKHRJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

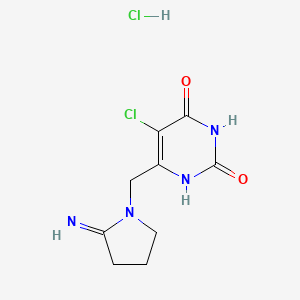

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.